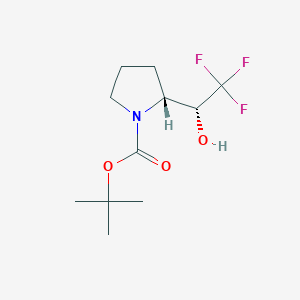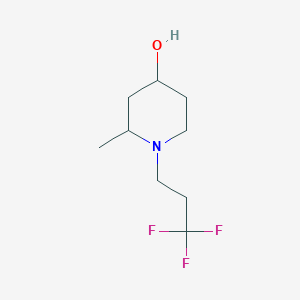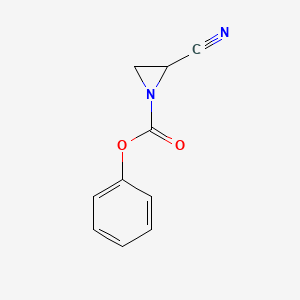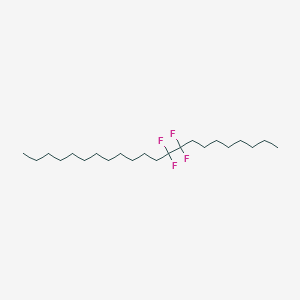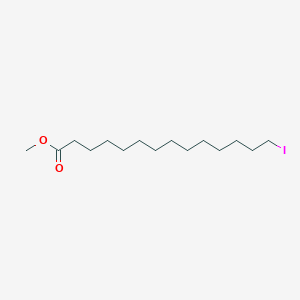
Methyl 14-iodotetradecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 14-iodotetradecanoate is an organic compound with the molecular formula C15H29IO2 It is a derivative of tetradecanoic acid, where an iodine atom is attached to the 14th carbon of the fatty acid chain, and the carboxylic acid group is esterified with methanol
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 14-iodotetradecanoate can be synthesized through several methods. One common approach involves the iodination of methyl tetradecanoate. This process typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the desired position on the carbon chain.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reactant concentrations, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Methyl 14-iodotetradecanoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form methyl tetradecanoate by using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidizing agents can convert the ester group into a carboxylic acid, resulting in 14-iodotetradecanoic acid.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in polar solvents.
Reduction: LiAlH4 or NaBH4 in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products:
Substitution: Various 14-substituted tetradecanoates.
Reduction: Methyl tetradecanoate.
Oxidation: 14-iodotetradecanoic acid.
Scientific Research Applications
Methyl 14-iodotetradecanoate has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other iodinated compounds and as a reagent in organic synthesis.
Biology: Employed in studies involving lipid metabolism and the role of iodinated fatty acids in biological systems.
Medicine: Investigated for its potential use in radiolabeling and imaging techniques due to the presence of iodine.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
Methyl 14-iodotetradecanoate can be compared with other iodinated fatty acid esters, such as methyl 12-iodododecanoate and methyl 16-iodohexadecanoate. These compounds share similar chemical properties but differ in the position of the iodine atom and the length of the carbon chain. The unique position of the iodine atom in this compound may confer distinct reactivity and biological activity compared to its analogs.
Comparison with Similar Compounds
- Methyl 12-iodododecanoate
- Methyl 16-iodohexadecanoate
- Methyl 10-iododecanoate
Properties
Molecular Formula |
C15H29IO2 |
|---|---|
Molecular Weight |
368.29 g/mol |
IUPAC Name |
methyl 14-iodotetradecanoate |
InChI |
InChI=1S/C15H29IO2/c1-18-15(17)13-11-9-7-5-3-2-4-6-8-10-12-14-16/h2-14H2,1H3 |
InChI Key |
PGKVSFXAJZWODV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCCCCCCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-[tert-butoxycarbonyl(methyl)amino]indane-5-carboxylate](/img/structure/B12984318.png)

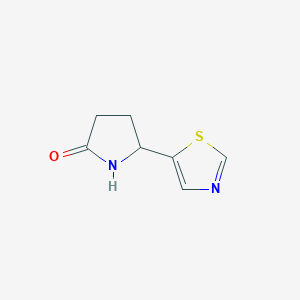
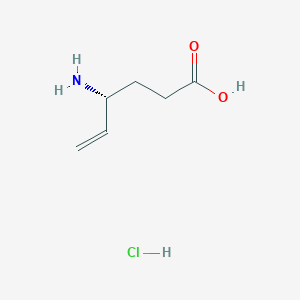
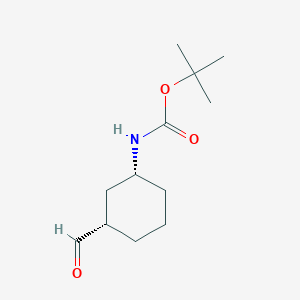
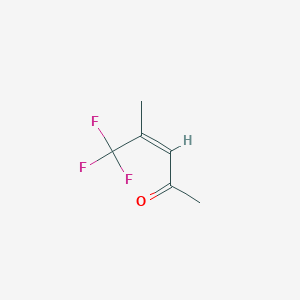
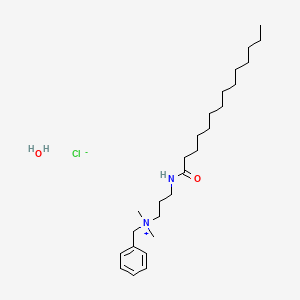
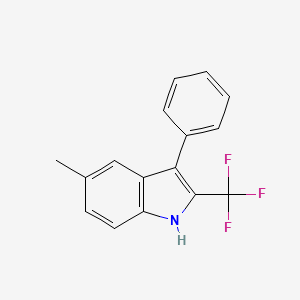
![2-Azabicyclo[2.2.1]heptane-3-carbonitrile](/img/structure/B12984371.png)
